2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is an organic intermediate with the molecular formula C6H3Cl2N3 and a molecular weight of 188.01 g/mol . This compound is known for its role in the synthesis of various biologically active molecules, including potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), which are used to manage blood glucose levels .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism . This compound interacts with DPP-IV by binding to its active site, thereby inhibiting its activity and leading to prolonged therapeutic control of blood glucose levels . Additionally, it has been shown to interact with other enzymes and proteins involved in cellular signaling pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism . It has been observed to affect the proliferation and apoptosis of cancer cells by modulating key signaling pathways . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of DPP-IV, inhibiting its enzymatic activity and leading to reduced glucose levels . Additionally, it interacts with other proteins and enzymes, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of glucose metabolism and cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it has been shown to effectively inhibit DPP-IV activity and lower blood glucose levels without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glucose metabolism . It interacts with enzymes such as DPP-IV and other cofactors, influencing metabolic flux and metabolite levels . This compound’s role in these pathways is critical for its therapeutic effects in managing blood glucose levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with target enzymes and proteins, ultimately influencing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of pyrrolo[3,2-d]pyrimidine derivatives. One common method includes the reaction of 7H-pyrrolo[3,2-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA) at elevated temperatures . The reaction proceeds through the formation of intermediate chlorinated compounds, which are then purified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 2-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, which have potential biological activities .
Scientific Research Applications
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Similar in structure but with one less chlorine atom, affecting its reactivity and biological activity.
5H-Pyrrolo[3,2-d]pyrimidine: The parent compound without any chlorine substitutions, used as a precursor in various syntheses.
Uniqueness
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its dual chlorine substitutions, which enhance its reactivity and allow for the synthesis of a diverse range of biologically active derivatives . This makes it a valuable intermediate in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTLFDKTYGKJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418749 | |
Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63200-54-4 | |
Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the use of 1-chloro-2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-α-D-ribofuranose in the synthesis process?
A: Using 1-chloro-2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-α-D-ribofuranose as a glycosylating agent in the reaction with 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine was crucial for several reasons [, ]. Firstly, it effectively prevented the formation of undesired "orthoamide" byproducts. Secondly, this specific reagent led to a high yield of the desired β-nucleoside, 2,4-dichloro-5-[2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-β-D-ribofuranosyl]-5H-pyrrolo[3,2-d]pyrimidine. This compound serves as a versatile intermediate for further synthesizing various N-7 glycosyl analogs of naturally occurring purine nucleosides.
Q2: How was the stereochemistry of the synthesized nucleosides confirmed?
A: Researchers employed a combination of techniques to confirm the stereochemistry of the newly synthesized nucleoside analogs. Ultraviolet (UV) and proton nuclear magnetic resonance (NMR) spectroscopy provided structural information [, ]. Importantly, the isopropylidene intermediates, such as compounds 9 and 14 mentioned in the research, were particularly helpful. Analysis of their NMR spectra, applying Imbach's rule, allowed for the definitive assignment of β and α configurations to the synthesized nucleosides. This stereochemical determination is crucial as it directly influences the biological activity and potential applications of these compounds.
Q3: What types of nucleoside analogs were successfully synthesized using this compound as a starting material?
A: The research demonstrated the successful synthesis of various nucleoside analogs, mimicking naturally occurring purine nucleosides, using this compound as a common starting point [, ]. These analogs include those structurally related to adenosine, inosine, and guanosine, all essential components of DNA and RNA. The researchers achieved this by selectively modifying the this compound scaffold after glycosylation. For instance, they synthesized the adenosine analog, 4-amino-5-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidine, through controlled amination followed by deprotection and dehalogenation steps. This ability to synthesize a range of nucleoside analogs makes this compound a valuable tool in medicinal chemistry and drug discovery for exploring potential antiviral or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.